![molecular formula C10H20N2O4 B1591581 Boc-aza-L-leucine CAS No. 94778-71-9](/img/structure/B1591581.png)
Boc-aza-L-leucine
Overview
Description
Boc-aza-L-leucine is a unique chemical compound that is provided to early discovery researchers as part of a collection of unique chemicals . It has an empirical formula of C10H20N2O4 and a molecular weight of 232.28 .
Molecular Structure Analysis
The molecular structure of Boc-aza-L-leucine is represented by the SMILES string CN(C)CC@HOC(C)(C)C)C(O)=O
. The InChI key for Boc-aza-L-leucine is VCDQZVYJKDSORW-ZETCQYMHSA-N
.
Scientific Research Applications
Regulating Animal Growth and Development
Leucine, a branched-chain amino acid, is essential in regulating animal growth and development . It has anabolic effects on muscle and other tissues, including its ability to stimulate protein synthesis by activating the mTORC1 signaling pathway . The co-ingestion of carbohydrates and essential amino acids enhances Leucine’s anabolic effects .
Beneficial for Lipid Metabolism
Leucine has been shown to benefit lipid metabolism . It can be a promising strategy for preventing and treating metabolic diseases, including type 2 diabetes and obesity .
Improving Insulin Sensitivity
Leucine can improve insulin sensitivity . This makes it a potential therapeutic agent for managing insulin resistance and related conditions .
Promoting Muscle Growth
Leucine promotes muscle growth and metabolic health in animals and humans . This makes it a promising therapeutic agent for conditions that involve muscle wasting or weakness .
Potential Role in Epigenetic Mechanisms
Emerging evidence indicates that epigenetic mechanisms may mediate Leucine’s effects on growth and development . More research is needed to fully elucidate its mechanisms of action .
Improving Diastolic Function in HFpEF
Leucine supplementation has been demonstrated to attenuate cardiac dysfunction in animal models of cachexia and heart failure with reduced ejection fraction (HFrEF) . Leucine supplementation improves diastolic function and decreases remodeling processes in a rat model of HFpEF .
Enhancing Athletic Performance
Leucine’s potential to prevent muscle loss and enhance athletic performance warrants further investigation . It is sometimes used as a dietary supplement or to enhance food flavor .
Safety and Hazards
Future Directions
Boc-aza-L-leucine is currently provided to early discovery researchers as part of a collection of unique chemicals . Its diverse applications include drug synthesis, protein engineering, and peptide synthesis. As research progresses, we can expect to see more uses and applications for this compound.
Mechanism of Action
Target of Action
Boc-aza-L-leucine is a compound used in proteomics research
Mode of Action
It is known that leucine, a branched-chain amino acid, plays a crucial role in regulating blood-sugar levels, the growth and repair of muscle tissue, growth hormone production, wound healing, and energy regulation
Biochemical Pathways
Leucine, a branched-chain amino acid, is known to stimulate protein synthesis by activating the mTORC1 signaling pathway . The co-ingestion of carbohydrates and essential amino acids enhances leucine’s anabolic effects . It is possible that Boc-aza-L-leucine may affect similar biochemical pathways, but this is speculative and requires further investigation.
Result of Action
Leucine is known to have anabolic effects on muscle and other tissues, including its ability to stimulate protein synthesis
properties
IUPAC Name |
(2S)-3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5/h7H,6H2,1-5H3,(H,11,15)(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDQZVYJKDSORW-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592156 | |
Record name | N-(tert-Butoxycarbonyl)-3-(dimethylamino)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94778-71-9 | |
Record name | N-(tert-Butoxycarbonyl)-3-(dimethylamino)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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